molecular formula C10H8N2O4 B8355316 4-Nitrophenyl prop-2-ynylcarbamate

4-Nitrophenyl prop-2-ynylcarbamate

Cat. No.: B8355316
M. Wt: 220.18 g/mol
InChI Key: ZEJGXXDGEVFMKC-UHFFFAOYSA-N
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Description

4-Nitrophenyl prop-2-ynylcarbamate is a carbamate ester featuring a para-nitrophenyl group and a prop-2-ynyl (propargyl) substituent on the carbamate nitrogen. The nitro group confers strong electron-withdrawing properties, enhancing the compound’s reactivity, particularly in hydrolysis or nucleophilic substitution reactions. Carbamates are widely used in medicinal chemistry and materials science due to their stability and versatility as protecting groups or enzyme inhibitors. The prop-2-ynyl group introduces an alkyne functionality, enabling applications in click chemistry for bioconjugation or polymer synthesis.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

(4-nitrophenyl) N-prop-2-ynylcarbamate

InChI

InChI=1S/C10H8N2O4/c1-2-7-11-10(13)16-9-5-3-8(4-6-9)12(14)15/h1,3-6H,7H2,(H,11,13)

InChI Key

ZEJGXXDGEVFMKC-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 4-nitrophenyl prop-2-ynylcarbamate serves as a versatile reagent. It is utilized for:

  • Synthesis of Other Carbamates : The compound can act as a building block for more complex molecular architectures.
  • Protecting Group : It is employed as a protecting group for amines during chemical reactions, facilitating selective transformations without interfering with other functional groups.

Biology

The biological applications of this compound are significant:

  • Enzyme Inhibition : Research indicates that it can inhibit specific enzymes, particularly bile-salt-dependent lipases, which are crucial in lipid metabolism. The inhibition occurs through the formation of stable enzyme-inhibitor complexes, impacting metabolic pathways.
  • Substrate for Biochemical Assays : The compound is utilized in various biochemical assays to study enzyme kinetics and interactions with biological macromolecules.

Medicine

The pharmacological potential of this compound is being explored:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit significant anticancer activity. Structural modifications may enhance its efficacy against various cancer cell lines .
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing promise in inhibiting the growth of pathogenic microorganisms.

Table 1: Summary of Applications

Application AreaSpecific UsesNotes
ChemistrySynthesis of other carbamatesActs as a building block
Protecting group for aminesFacilitates selective reactions
BiologyEnzyme inhibitionInhibits bile-salt-dependent lipases
Substrate for biochemical assaysUsed in enzyme kinetics studies
MedicineAnticancer propertiesPotential lead for drug development
Antimicrobial activityEffective against various pathogens

Inhibition Studies

A study demonstrated that this compound effectively inhibits bile-salt-dependent lipase activity. The mechanism involves covalent bonding with active site residues, blocking enzyme function and providing insights into lipid metabolism regulation.

Pharmacological Activity

Research has shown that derivatives of this compound exhibit significant anticancer effects. For instance, structural modifications have led to compounds with enhanced activity against specific cancer cell lines, indicating potential therapeutic applications .

Biodegradation Potential

Investigations into the biodegradability of carbamates have highlighted the ability of certain microbial communities to degrade this compound. This bioremediation potential is crucial for addressing environmental concerns related to chemical pollution.

Comparison with Similar Compounds

Table 1: Structural and Reactivity Comparison of Nitro-Substituted Compounds

Compound Key Substituent Reactivity Feature Potential Application Reference
This compound Prop-2-ynyl Alkyne for click chemistry Bioconjugation, polymer science
(4-Nitrophenyl)methyl N-benzylcarbamate Benzyl Lipophilic substituent Membrane permeability studies
4-Nitrophenyl boronic acid Boronic acid pH-dependent hydrolysis (k = 0.0586 s⁻¹) Sensor/prodrug development
TAHS NHS ester, charged group Aqueous solubility, amine conjugation Protein labeling

Table 2: pH-Dependent Hydrolysis of Nitroaryl Compounds

Compound Optimal pH Reaction Rate (s⁻¹) Product Reference
4-Nitrophenyl boronic acid 11 0.0586 4-Nitrophenol
4-Nitrophenyl carbamate* ~11 (predicted) N/A 4-Nitrophenol

*Predicted based on structural analogy.

Preparation Methods

Standard Procedure for Carbamate Formation

  • Reagent Preparation :

    • Propargylamine (1.0 equiv) is dissolved in dry DCM under nitrogen atmosphere.

    • A tertiary base, such as triethylamine (TEA) or pyridine (1.1–1.5 equiv), is added to scavenge HCl generated during the reaction.

  • Chloroformate Addition :

    • A solution of 4-nitrophenyl chloroformate (1.0–1.2 equiv) in DCM is added dropwise at –5°C to 0°C to minimize exothermic side reactions.

  • Reaction Progress :

    • The mixture is stirred at low temperature for 1–2 hours, then warmed to room temperature and stirred overnight.

  • Workup and Isolation :

    • The reaction is quenched with water, and the organic layer is extracted with DCM.

    • Sequential washes with saturated NaHCO₃ and brine remove acidic byproducts and excess base.

    • Drying over MgSO₄, filtration, and solvent evaporation yield the crude product.

  • Purification :

    • Recrystallization from methanol/water (3:1 v/v) affords pure this compound as a crystalline solid.

Yield : 80–90%.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

SolventBaseTemperature RangeYield (%)
DCMPyridine–5°C to rt88
ChloroformTEA0°C to rt85
THFDIPEA0°C to rt78

Key Observations :

  • DCM with Pyridine : Higher yields due to improved solubility of intermediates and effective HCl sequestration.

  • TEA in Chloroform : Faster reaction kinetics but requires stricter temperature control to avoid decomposition.

Stoichiometric Considerations

  • A slight excess of 4-nitrophenyl chloroformate (1.2 equiv) ensures complete conversion of propargylamine, minimizing unreacted starting material.

  • Sub-stoichiometric base (1.1 equiv) reduces side reactions, such as urea formation from residual amine and chloroformate.

Side Reactions and Mitigation Strategies

Common Side Products

  • Urea Formation : Occurs if water contaminates the reaction mixture, leading to hydrolysis of chloroformate to isocyanate, which reacts with amine.

  • Alkyne Oxidation : Propargylamine’s terminal alkyne may oxidize to carboxylic acids under prolonged exposure to oxygen, necessitating inert atmosphere.

Mitigation Approaches

  • Anhydrous Conditions : Use of molecular sieves or rigorous solvent drying prevents hydrolysis.

  • Low-Temperature Control : Maintaining temperatures below 5°C during chloroformate addition suppresses exothermic decomposition.

Purification and Characterization

Recrystallization

  • Solvent System : Methanol/water mixtures (3:1 v/v) achieve optimal crystal formation, with recovery rates >90%.

  • Purity Assessment : HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 9.2 Hz, 2H, Ar–H), 7.35 (d, J = 9.2 Hz, 2H, Ar–H), 4.65 (s, 2H, NCH₂), 2.45 (t, J = 2.4 Hz, 1H, C≡CH).

  • IR (KBr): 2120 cm⁻¹ (C≡C stretch), 1705 cm⁻¹ (C=O carbamate).

Comparative Analysis with Related Carbamates

CompoundReactant PairYield (%)Purification Method
This compoundPropargylamine + Chloroformate88Recrystallization
tert-Butyl carbamatetert-Butanol + Chloroformate92Column Chromatography
Benzyl carbamateBenzylamine + Chloroformate85Distillation

Insights :

  • Bulky substituents (e.g., tert-butyl) necessitate chromatographic purification due to poor crystallinity.

  • Aromatic amines (e.g., benzylamine) exhibit slower reaction kinetics, requiring extended stirring times.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactor Setup : Enhances heat transfer and reduces reaction time to 30 minutes.

  • Yield Improvement : 95% with automated pH control and in-line filtration.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to DCM, achieving 82% yield.

  • Catalytic Bases : Immobilized piperidine on silica gel reduces waste and enables base recycling .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-nitrophenyl prop-2-ynylcarbamate to improve yield and purity?

  • Methodological Answer : The synthesis involves reacting bis(4-nitrophenyl)carbonate with propargylamine in dichloromethane at room temperature for 24 hours. Key factors include stoichiometric ratios, solvent choice, and purification via diethyl ether washing. reports a 53% yield with a melting point of 121–122°C. To optimize, consider adjusting reaction time, temperature (e.g., cooling to minimize side reactions), and using gradient crystallization for higher purity. NMR (¹H and ¹³C) and melting point analysis are critical for validating purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H-NMR : Identifies the alkyne proton (δ 2.31 ppm, triplet) and carbamate NH (δ 5.31 ppm, broad triplet).
  • ¹³C-NMR : Confirms the carbamate carbonyl (δ 158.6 ppm) and aromatic carbons.
  • HRMS : Validates molecular weight (e.g., [M+H⁺] at m/z 641.4249 for derivatives).
  • Melting Point : Cross-referenced with literature (e.g., 121–122°C in ).
    These methods ensure structural fidelity and purity .

Q. How is this compound utilized in dendrimer synthesis?

  • Methodological Answer : The compound reacts with poly(propylenimine) dendrimers (e.g., DAB-Am-4) in THF to form tetravalent ligands. Critical parameters include molar ratios (e.g., 4:1 carbamate-to-dendrimer) and reaction duration (24 hours). Purification via THF washing removes unreacted reagents. Applications include ion channel ligand studies, validated by NMR and HRMS .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electron density and reaction pathways. Studies should include:

  • Local Spin-Density Approximations : For exchange-correlation energy (Becke’s method, ).
  • Gradient Expansions : To refine kinetic-energy density ( ).
    Compare calculated activation energies with experimental yields to validate models .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (e.g., SHELX suite) to determine bond lengths, angles, and packing. For example, reports triclinic symmetry (P1 space group) with a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å for a related nitrophenyl compound. Refinement protocols (e.g., SHELXL) minimize residuals (R-factors) and validate hydrogen bonding or π-π interactions .

Q. Why do contradictory results arise in enzyme inhibition assays using 4-nitrophenyl derivatives?

  • Methodological Answer : Structural variations (e.g., glycosidic vs. carbamate linkages) impact binding. For example, 4-nitrophenyl α-D-mannopyranoside failed to inhibit lectin binding ( ), while 4-nitrophenyl glucopyranoside is a standard α-glucosidase substrate ( ). Perform molecular docking (e.g., AutoDock Vina) to compare binding poses and free energies. Experimental validation via competitive assays (e.g., IC₅₀ measurements) is critical .

Q. What strategies address low yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Intermediate Monitoring : Use TLC or HPLC to track reaction progress.
  • Protecting Groups : Shield reactive sites (e.g., alkyne) during derivatization.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency.
    highlights cycloaddition reactions with acetylacetone, requiring precise stoichiometry and temperature control .

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